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Compound of Interest

Compound Name: 5,6-Diamino-1,3-dipropyluracil

Cat. No.: B015782

Introduction

5,6-Diamino-1,3-dipropyluracil is a substituted pyrimidine derivative with significant potential
in medicinal chemistry and drug development. As an analog of naturally occurring nucleobases,
its structure is of interest for the synthesis of novel therapeutic agents, including adenosine
receptor antagonists and other biologically active molecules.[1][2] A thorough understanding of
its spectroscopic properties is paramount for its unambiguous identification, purity assessment,
and the structural elucidation of its reaction products. This guide provides an in-depth analysis
of the expected spectroscopic data for 5,6-Diamino-1,3-dipropyluracil, grounded in the
fundamental principles of spectroscopy and supported by data from analogous compounds.

The molecular structure of 5,6-Diamino-1,3-dipropyluracil, with the systematic numbering of
the pyrimidine ring, is presented below. This structure forms the basis for all subsequent
spectroscopic predictions. The compound has the chemical formula C10H1sN4O2, a molecular
weight of 226.28 g/mol , and a reported melting point in the range of 128-132 °C.[3][4][5]

Caption: Molecular Structure of 5,6-Diamino-1,3-dipropyluracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 5,6-Diamino-1,3-dipropyluracil, both *H and *3C NMR will provide characteristic
signals for the propyl chains and the substituted uracil core.
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'H NMR Spectroscopy: Expected Chemical Shifts

The expected *H NMR spectrum will show distinct signals for the propyl groups and the amino
protons. The absence of a proton at the C5 or C6 position simplifies the aromatic region. The
chemical shifts are predicted based on data from N-alkylated uracil derivatives and amino-
substituted pyrimidines.[6][7]
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13C NMR Spectroscopy: Expected Chemical Shifts

The 13C NMR spectrum will be characterized by signals for the carbonyl carbons, the olefinic

carbons of the pyrimidine ring, and the carbons of the two propyl chains. Predictions are based

on known data for uracil and its N-methylated derivatives.[3][9]
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Expected Chemical Shift (3,

Carbon Assignment Rationale & Notes
ppm)

Carbonyl carbon, typicall
C4 (C=0) 162 - 166 ] Y ypicaly

deshielded.

Carbonyl carbon, slightly more
C2 (C=0) 150 - 154 _

shielded than C4.

Olefinic carbon bonded to two
C6 145 - 150 _

nitrogen atoms.

Olefinic carbon, shielded by
C5 115-120 ] ]

the adjacent amino group.

Methylene carbon attached to
N-CHz (Propyl) 45 - 50 )

nitrogen.

Central methylene carbon of
-CH2- (Propyl) 20-25

the propyl group.

Terminal methyl carbon of the
-CHs (Propyl) 10-15

propyl group.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
confirmation.

o Sample Preparation: Dissolve approximately 5-10 mg of 5,6-Diamino-1,3-dipropyluracil in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a 5 mm NMR tube.
DMSO-ds is often preferred for uracil derivatives to observe exchangeable NH protons.[6][7]

¢ Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the
instrument is properly tuned and shimmed for the specific sample and solvent.

e H NMR Acquisition:

o Acquire a standard one-dimensional *H spectrum.
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o Set a spectral width of approximately 12-16 ppm.
o Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

o Accumulate at least 16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:

[¢]

Acquire a proton-decoupled 13C spectrum.

[¢]

Set a spectral width of approximately 220-240 ppm.

[e]

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

o

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate
signal-to-noise ratio, as *3C has a low natural abundance.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the
residual solvent peak (e.g., DMSO-de at 2.50 ppm for *H and 39.52 ppm for 13C).

Data Acquisition Data Processing

Fourier Transform,

mple Preparation ire 12 |
Sample Preparatio! REIIE *E SEEEm Phase & Baseline Correction

—— Calibrate Spectrum

Dissolve in Transfer to Instrument Setup
Deuterated Solvent NMR Tube (Tune, Shim)

Acquire *H Spectrum

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. For 5,6-

Diamino-1,3-dipropyluracil, the key vibrational bands will correspond to the N-H bonds of the

amino groups, the C=0 bonds of the uracil ring, and the C-H bonds of the propyl chains.

Expected IR Absorption Bands

The interpretation of the IR spectrum relies on identifying characteristic group frequencies. The
presence of hydrogen bonding can lead to broadening of the N-H and C=0 stretching bands.

[10][11]

Wavenumber (cm—1)

Vibrational Mode

Intensity

Notes

3450 - 3200

N-H Stretch

Medium-Strong,
Broad

Characteristic of the
primary amino (-NHz)
groups. Often appears
as a doublet.
Broadening indicates

hydrogen bonding.[12]

2960 - 2850

C-H Stretch (sp3)

Medium-Strong

Aliphatic C-H
stretching from the

propy! groups.

1710 - 1650

C=0 Stretch

Strong

Carbonyl stretching of
the uracil ring. May
appear as a single
broad band or two
distinct peaks.[13]

1640 - 1580

N-H Bend

Medium

Scissoring vibration of
the primary amino

groups.

1580 - 1520

C=C Stretch

Medium

Ring stretching of the
C=C bond within the

pyrimidine core.
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Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

ATR is a common and convenient method for obtaining the IR spectrum of a solid sample.

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the empty ATR stage.

o Sample Application: Place a small amount of the solid 5,6-Diamino-1,3-dipropyluracil
powder onto the ATR crystal.

o Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal.

o Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans
over a range of 4000 to 400 cm™—1,

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation Pattern

For 5,6-Diamino-1,3-dipropyluracil (MW = 226.28), the molecular ion peak [M]* or the
protonated molecule [M+H]* is expected to be observed. The fragmentation pattern will likely
involve cleavages within the propyl chains and fragmentation of the pyrimidine ring. The
fragmentation of uracil and its derivatives typically involves characteristic losses.[14][15]
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m/z Value Possible Fragment Notes

Protonated molecular ion,
227 [M+H]* expected in soft ionization

techniques like ESI.

Molecular ion, expected in

226 [M]+ _ _
techniques like El.
Loss of an ethyl radical from a
197 [M - C2Hs]* .
propyl chain.
183 [M - CsH7]* Loss of a propyl radical.
Subsequent loss of carbon
155 [M - CsH7 - COJ*

monoxide from the ring.

Experimental Protocol: Electrospray lonization (ESI) MS

ESI is a soft ionization technique well-suited for polar molecules like uracil derivatives, often
yielding a strong signal for the protonated molecule.

e Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 uM) in a
suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%)
to promote protonation.

« Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

e Instrument Parameters:
o Set the ion source to positive ion mode.

o Optimize the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas
temperature and flow rate to achieve a stable spray and maximum ion signal.

e Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). For
structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]* ion

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(m/z 227) and subjecting it to collision-induced dissociation (CID) to observe characteristic
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Direct Infusion
(Syringe Pump)

fragment ions.

Electrospray lonization (ESI)
(Positive Mode)
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(e.g., TOF, Quadrupole)

G/Iass Spectrum Generatioa
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Caption: Workflow for Mass Spectrometry analysis via ESI.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 5,6-Diamino-1,3-dipropyluracil. By leveraging established principles and comparative data
from structurally related molecules, researchers can confidently identify and characterize this
compound. The detailed protocols offer a standardized approach to data acquisition, ensuring
reproducibility and scientific rigor. Accurate spectroscopic analysis is a cornerstone of chemical
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research, enabling the advancement of drug discovery programs that utilize this and other
novel pyrimidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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